Antibacterial Activity Against Escherichia coli: Class-Level Potency of Saccharin N-Arylacetamides
In the series of 2-(1,2-benzisothiazole-3-one-1,1-dioxide)-N-arylacetamides synthesized and tested by Reddy et al. (2013), several compounds demonstrated good antibacterial activity against Escherichia coli compared to standard drugs [1]. While the specific compound CAS 54371-58-3 was not individually reported in this study, the class-level antibacterial profile of N-arylacetamide saccharin derivatives provides a baseline expectation for this structural family. The presence of the electron-withdrawing 3-nitro group on the phenyl ring is predicted to enhance electrophilic character and potentially modulate target binding relative to unsubstituted analogs [2].
| Evidence Dimension | Antibacterial activity (zone of inhibition / relative potency vs. standard) |
|---|---|
| Target Compound Data | Not individually reported in primary literature for CAS 54371-58-3; belongs to class exhibiting activity against E. coli and B. megaterium |
| Comparator Or Baseline | Standard antibacterial drugs (as reference comparators in Reddy et al. 2013); unsubstituted N-phenyl analog (CAS 15059-17-3) and para-nitro isomer (CAS 454251-09-3) — no direct comparative data available in primary literature |
| Quantified Difference | Cannot be calculated due to absence of direct head-to-head data for the target compound |
| Conditions | In vitro antibacterial screening against Bacillus megaterium, Escherichia coli, Providencia stuartii, Pseudomonas putida [1] |
Why This Matters
Establishes that N-arylacetamide saccharin derivatives possess measurable antibacterial activity as a class, providing a rational basis for selecting this specific substitution pattern for further structure-activity exploration.
- [1] Reddy, Y.D.; Kumar, P.P.; Devi, B.R.; Dubey, P.K.; Kumari, Y.B. PEG-600 Mediated Facile and Green Synthesis of Novel Imide Derivatives and Their Biological Activity Evaluation. Lett. Drug Des. Discov. 2013, 10 (3), 226–238. DOI: 10.2174/157018013804999672. View Source
- [2] Jakopin, Ž.; Dolenc, M.S. Advances in the Chemistry of Saccharins: From Synthetic Novelties Towards Biologically Active Compounds. Curr. Med. Chem. 2010, 17 (7), 651–671. DOI: 10.2174/092986710790416236. View Source
